

# A Technical Guide to Lycopene Metabolism and Bioavailability in Humans

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of **lycopene** metabolism and bioavailability in humans. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the physiological effects and therapeutic potential of this potent carotenoid.

### **Introduction to Lycopene**

**Lycopene** is a bright red carotenoid hydrocarbon found in tomatoes and other red fruits and vegetables. It is a tetraterpene assembled from eight isoprene units, and unlike other carotenoids, it has no vitamin A activity. Epidemiological studies have linked high dietary intake of **lycopene** with a reduced risk of several chronic diseases, including certain types of cancer and cardiovascular disease, largely attributed to its powerful antioxidant properties.[1][2] Understanding its metabolism and the factors influencing its bioavailability is crucial for harnessing its full therapeutic potential.

### **Lycopene Metabolism**

The metabolism of **lycopene** in humans is a complex process involving absorption, isomerization, enzymatic cleavage, and excretion. A significant portion of ingested **lycopene** is absorbed intact and circulates in the plasma.[3]

### **Absorption and Transport**



Following ingestion, **lycopene** is incorporated into mixed micelles with dietary fats and bile acids in the small intestine.[4] Its absorption is thought to occur via passive diffusion and may be facilitated by scavenger receptor class B type 1 (SR-B1).[1] Once absorbed by enterocytes, **lycopene** is packaged into chylomicrons and transported to the lymphatic system, eventually entering the bloodstream.[1] In fasting plasma, **lycopene** is primarily found in low-density lipoprotein (LDL) (76%), followed by high-density lipoprotein (HDL) (17%) and very-low-density lipoprotein (VLDL) (7%).[5]

#### **Isomerization**

In nature, **lycopene** predominantly exists in the all-trans configuration. However, in human tissues and plasma, a significant proportion is found as various cis-isomers.[3] Heat processing of foods can convert all-trans-**lycopene** to the more bioavailable cis-isomers.[6][7] Furthermore, extensive isomerization occurs in the body after absorption.[8][9]

### **Enzymatic Cleavage and Metabolites**

The primary enzymes responsible for **lycopene** cleavage are  $\beta$ -carotene oxygenase 1 (BCO1) and  $\beta$ -carotene oxygenase 2 (BCO2).[1][8]

- BCO1 (or BCMO1): This enzyme is responsible for the central cleavage of provitamin A
  carotenoids. Its activity on lycopene is less pronounced.
- BCO2: This enzyme catalyzes the eccentric cleavage of **lycopene** at the 9',10' double bond, leading to the formation of apo-10'-lycopenoids.[3][10] This is considered the major metabolic pathway for **lycopene**.

The cleavage of **lycopene** results in a variety of smaller molecules, including apo-lycopenals, lycopenols, and lycopenoic acids.[1] These metabolites may possess biological activities distinct from the parent **lycopene** molecule and are an active area of research.[3][10][11] Some of the identified cleavage products include apo-6'-, apo-8'-, apo-10'-, apo-12'-, and apo-14'-lycopenals.[12][13]

The following diagram illustrates the metabolic pathway of **lycopene** in humans.





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Figure 1: **Lycopene** Metabolic Pathway.

### Lycopene Bioavailability

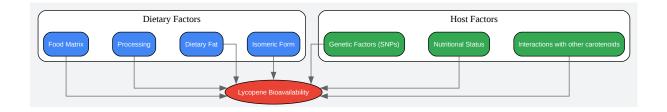
The bioavailability of **lycopene** is highly variable among individuals and is influenced by a multitude of factors.

### **Factors Affecting Bioavailability**

Several dietary and genetic factors can significantly impact the absorption and utilization of **lycopene**.

- Food Matrix and Processing: Lycopene from processed tomato products is more bioavailable than from raw tomatoes.[6][14][15] This is because processing breaks down the food matrix, releasing lycopene and promoting isomerization to the more readily absorbed cis-forms.[6][7]
- Dietary Fat: Being a lipophilic compound, **lycopene** requires dietary fat for efficient absorption.[1][4][8] Studies have shown a dose-dependent increase in **lycopene** absorption with increasing amounts of co-ingested fat.[8]
- Isomeric Form: Cis-isomers of lycopene are more bioavailable than the all-trans form.[3][16]
- Genetic Factors: Single nucleotide polymorphisms (SNPs) in genes involved in carotenoid and lipid metabolism, such as BCO1, can influence plasma **lycopene** concentrations.[5][8]

The diagram below summarizes the key factors that influence lycopene bioavailability.





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Figure 2: Factors Affecting Lycopene Bioavailability.

### Quantitative Data on Lycopene Bioavailability

The following tables summarize quantitative data from various human clinical trials investigating **lycopene** bioavailability.

Table 1: Effect of Food Source and Processing on Plasma Lycopene Concentration



Study	Lycopene Source	Dose	Duration	Baseline Plasma Lycopene (µmol/L)	Post- interventi on Plasma Lycopene (µmol/L)	% Increase
Lee et al. (2000)	Tomatoes cooked with olive oil	470g tomatoes + 25ml olive oil/day	5 days	-	-	82% (trans), 40% (cis)
Lee et al. (2000)	Tomatoes cooked without olive oil	470g tomatoes/d ay	5 days	-	No significant change (trans), 15% (cis)	-
Chen et al. (2003)	Campbell's Condense d Tomato Soup	35 mg/day	15 days	0.322 ± 0.027	0.784 ± 0.083	123%
Chen et al. (2003)	Campbell's Ready To Serve Tomato Soup	23 mg/day	15 days	0.322 ± 0.027	0.545 ± 0.061	57%
Chen et al. (2003)	V8 Vegetable Juice	25 mg/day	15 days	0.322 ± 0.027	0.569 ± 0.061	112%
Hoppe et al. (2003)	Synthetic Lycopene (beadlets)	15 mg/day	28 days	0.36 (mean)	Increase of 0.58	-



Hoppe et al. (2003)	Tomato- based Lycopene (beads)	15 mg/day	28 days	0.36 (mean)	Increase of 0.57	-
Unlu et al. (2007)	Tangerine tomato juice (94% cis)	10 mg	Single dose	-	AUC: 690.9 ± 117.8 nmol·hr/L	8.5-fold higher than red tomato
Unlu et al. (2007)	Red tomato juice (10% cis)	10 mg	Single dose	-	AUC: 81.6 ± 32.1 nmol·hr/L	-

Table 2: Effect of Dietary Fat on Lycopene Absorption

Study	Lycopene Dose	Fat Amount	Fat Source	Outcome Measure	Result
Brown et al. (2004)	8.6 mg (from cherry tomatoes)	0 g, 6 g, 28 g	Canola oil	Postprandial chylomicron lycopene	Dose- response effect on absorption
Goltz et al. (2012)	5 mg	3 g, 8 g, 20 g	Soy, canola, or butter	Triacylglycero I-rich fraction lycopene	20g fat resulted in greater absorption than 3g or 8g
Unlu et al. (2005)	40 mg	12 g, 24 g	Avocado fruit vs. avocado oil	Triacylglycero I-rich fraction lycopene	Both fat doses enhanced absorption ~4.4 times vs. no fat



## Experimental Protocols for Lycopene Bioavailability Studies

A typical experimental design for a human **lycopene** bioavailability study involves a controlled dietary intervention. The following outlines a general protocol.

### **Study Design**

A randomized, controlled, crossover design is often employed to minimize inter-individual variability.

- Subject Recruitment: Healthy, non-smoking subjects are recruited. Exclusion criteria often include the use of supplements, certain medications, and specific dietary habits.
- Washout Period: Participants undergo a washout period (typically 1-2 weeks) where they
  consume a diet low in lycopene to establish a baseline.
- Intervention: Subjects are randomly assigned to consume a standardized meal containing a
  specific source and dose of lycopene. In a crossover design, after a second washout period,
  they will consume the other test meal.
- Blood Sampling: Blood samples are collected at baseline and at various time points post-intervention (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to measure plasma **lycopene** concentrations.

## Sample Preparation and Lycopene Extraction from Plasma

- Plasma Separation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
- Protein Precipitation and Extraction: An organic solvent, such as ethanol or methanol, is
  added to the plasma to precipitate proteins. Lycopene is then extracted from the
  supernatant using a nonpolar solvent like hexane or a mixture of hexane and another solvent
  (e.g., acetone). Ascorbic acid may be added to prevent oxidation.[17]
- Evaporation and Reconstitution: The organic layer containing **lycopene** is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent for



HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).[17][18]

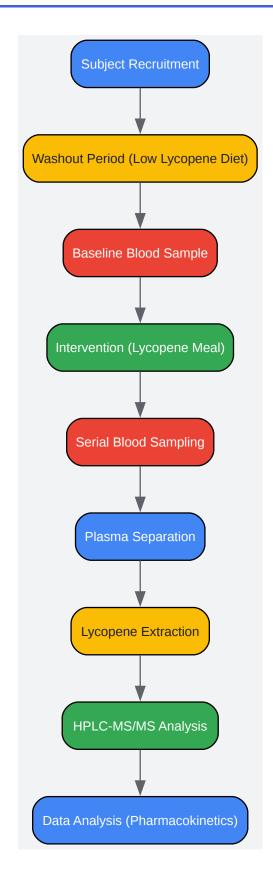
### **Quantification by HPLC-MS/MS**

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying **lycopene** and its isomers in biological samples.

- · Chromatographic Separation:
  - Column: A C18 or C30 reversed-phase column is typically used. C30 columns are particularly effective for separating carotenoid isomers.[18]
  - Mobile Phase: A gradient of solvents is often used, commonly involving methanol, methyl tert-butyl ether, and acetonitrile.[11][18]
- Mass Spectrometric Detection:
  - Ionization: Atmospheric pressure chemical ionization (APCI) in negative mode is a common ionization technique for lycopene.
  - Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection
    of lycopene and its isomers. A characteristic transition for lycopene is the fragmentation
    of the molecular ion (m/z 536) to a unique fragment (m/z 467).[18]

The following diagram outlines a typical experimental workflow for a **lycopene** bioavailability study.





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Figure 3: Experimental Workflow for a **Lycopene** Bioavailability Study.



### Conclusion

The metabolism and bioavailability of **lycopene** are multifaceted processes influenced by a variety of dietary and genetic factors. A thorough understanding of these processes is essential for designing effective clinical trials and developing novel therapeutic strategies that leverage the health benefits of this potent carotenoid. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the science of **lycopene** in human health. Continued research is needed to further elucidate the biological activities of **lycopene** metabolites and to better understand the interplay of genetics and diet in determining individual responses to **lycopene** intake.

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